molecular formula C17H11ClN2O3 B5408585 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol

Cat. No.: B5408585
M. Wt: 326.7 g/mol
InChI Key: WRFZCPCOOZKXHQ-FNORWQNLSA-N
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Description

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with 8-hydroxyquinoline under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrophenol
  • 2-chloro-5-nitropyridine
  • 4-hydroxy-2-quinolone

Uniqueness

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a nitrophenyl group allows for versatile chemical modifications and a broad range of applications .

Properties

IUPAC Name

2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-15-9-8-14(20(22)23)10-12(15)5-7-13-6-4-11-2-1-3-16(21)17(11)19-13/h1-10,21H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZCPCOOZKXHQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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